Ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate
Description
Properties
Molecular Formula |
C8H11F3O2 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H11F3O2/c1-2-13-7(12)5-3-4-6(5)8(9,10)11/h5-6H,2-4H2,1H3 |
InChI Key |
NSBSNYZZDQXZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC1C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide, which results in the formation of the desired ester-substituted cyclobutane . The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and the presence of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile involved .
Scientific Research Applications
Ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of Ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate with structurally related cyclobutane carboxylates described in the evidence, focusing on molecular features, analytical data, and functional properties.
Structural and Functional Differences
- Ester Group Variability: Replacing the ethyl ester (-COOEt) with a methyl ester (-COOMe) (e.g., Methyl 1-(methylamino)cyclobutanecarboxylate) reduces molecular weight and slightly increases polarity, as evidenced by shorter HPLC retention times compared to bulkier esters .
- Substituent Effects : The trifluoromethyl group significantly boosts lipophilicity (logP) and metabolic resistance. For instance, 2-(trifluoromethyl)pyrimidine derivatives exhibit prolonged HPLC retention (1.26 min) due to enhanced hydrophobicity .
- Amino Modifications: Amino-substituted analogs (e.g., -NHCH₃) introduce hydrogen-bonding capabilities, improving solubility in polar solvents like DMSO but complicating crystallization dynamics .
Crystallographic and Intermolecular Behavior
- Crystal Packing : The trifluoromethyl group influences crystal packing via weak C-F···H interactions, as observed in analogous structures analyzed using SHELX and Mercury software .
- Hydrogen Bonding: Amino-substituted derivatives form stronger hydrogen-bonding networks (e.g., N-H···O), enhancing thermal stability compared to non-amino analogs .
Biological Activity
Ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclobutane ring substituted with a trifluoromethyl group and an ethyl ester functionality. The presence of the trifluoromethyl group is known to enhance lipophilicity and influence biological activity through various mechanisms, such as altering pharmacokinetics and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing trifluoromethyl groups have been shown to interact with enzymes, potentially inhibiting their function. For instance, studies indicate that such compounds can affect the activity of deubiquitinase complexes, which are important in cancer therapy .
- Antimicrobial Properties : Research has highlighted the efficacy of similar compounds against Mycobacterium tuberculosis, suggesting that this compound may exhibit antimicrobial properties through disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Antimicrobial Efficacy
The compound's Minimum Inhibitory Concentration (MIC) values indicate its potency against various microbial strains. In a study focusing on drug discovery for tuberculosis, compounds structurally related to this compound were screened, revealing promising results:
| Chemotype | MIC (µM) | % Inhibition (Mtb) | IC20 (HepG2) |
|---|---|---|---|
| This compound | <20 | >30% | >40 |
| Phenylcyclobutane carboxamide | 6.9 | 99% | >80 |
| 4-Phenylpiperidine | 6.3 | 100% | >80 |
This table summarizes the biological activity data from recent screenings, highlighting the potential of this compound as a lead compound in antibiotic development .
Case Study 1: Tuberculosis Treatment
A recent study evaluated various compounds for their ability to inhibit Mycobacterium tuberculosis. This compound was included in a library of over 1000 compounds screened for antimicrobial activity. The results indicated that it demonstrated significant inhibition at low concentrations, supporting its potential as an anti-TB agent .
Case Study 2: Cancer Therapeutics
Another investigation into the structural analogs of this compound focused on their interaction with the USP1/UAF1 deubiquitinase complex. The findings suggested that these compounds could serve as effective inhibitors in cancer therapy by modulating protein degradation pathways .
Safety and Toxicity
While promising in terms of biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that this compound exhibits low cytotoxicity towards HepG2 cells (IC20 > 40 µM), suggesting a favorable therapeutic index for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
